molecular formula C13H7ClF2O2 B6399798 6-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95% CAS No. 1261937-87-4

6-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%

Cat. No. B6399798
CAS RN: 1261937-87-4
M. Wt: 268.64 g/mol
InChI Key: OGAVUVYBYACPTQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-difluorophenyl)benzoic acid, or 6-Cl-2,4-DFPBA, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 344.54 g/mol and a melting point of 128-130°C. 6-Cl-2,4-DFPBA has been studied extensively for its ability to act as a catalyst in organic synthesis and its potential to be used as a pharmaceutical intermediate.

Scientific Research Applications

6-Cl-2,4-DFPBA has been used extensively in scientific research for its ability to act as a catalyst in organic synthesis. It has been used to catalyze the formation of a variety of organic compounds, including esters, amides, and amines. Additionally, 6-Cl-2,4-DFPBA has been used as a pharmaceutical intermediate in the synthesis of drugs, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 6-Cl-2,4-DFPBA is not fully understood. However, it is believed to act as a catalyst by forming a complex with the substrate. This complex then undergoes a series of chemical reactions to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2,4-DFPBA are not fully understood. However, it is believed to be a relatively inert compound with no known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cl-2,4-DFPBA is its high yield in laboratory experiments. Additionally, it is a relatively inexpensive compound and is readily available in the laboratory. The main limitation of 6-Cl-2,4-DFPBA is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

6-Cl-2,4-DFPBA has a wide range of potential applications in scientific research. Future research could focus on exploring the potential of 6-Cl-2,4-DFPBA as a catalyst in the synthesis of other organic compounds, such as peptides, carbohydrates, and nucleic acids. Additionally, further research could be conducted to explore the potential of 6-Cl-2,4-DFPBA as a pharmaceutical intermediate in the synthesis of drugs. Finally, research could be conducted to further elucidate the biochemical and physiological effects of 6-Cl-2,4-DFPBA.

Synthesis Methods

6-Cl-2,4-DFPBA is synthesized through a two-step process. The first step involves the reaction of 2,4-difluorobenzaldehyde with hydrochloric acid in the presence of a catalyst. The second step involves the reaction of the resulting product with sodium hydroxide to form 6-Cl-2,4-DFPBA. This synthesis method has been used extensively in the laboratory and has been proven to be effective in producing 6-Cl-2,4-DFPBA in high yield.

properties

IUPAC Name

2-chloro-6-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-3-1-2-9(12(10)13(17)18)8-5-4-7(15)6-11(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVUVYBYACPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689600
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-87-4
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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